molecular formula C12H8ClFO B6373540 4-(3-Chlorophenyl)-2-fluorophenol CAS No. 634192-28-2

4-(3-Chlorophenyl)-2-fluorophenol

Cat. No.: B6373540
CAS No.: 634192-28-2
M. Wt: 222.64 g/mol
InChI Key: BLYYMXFLHYQTNT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chlorine atom on the third position of the phenyl ring and a fluorine atom on the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the halogenation of phenol derivatives. For instance, the reaction of 3-chlorophenol with fluorinating agents under controlled conditions can yield this compound. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly reagents and solvents is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

4-(3-Chlorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazole-5-carboxamide: Similar in structure but contains a thiazole ring and a trifluoromethyl group.

    2-(4-(3-Chlorophenyl)piperazin-1-yl)ethylbenzylisoindoline-1,3-dione: Contains a piperazine ring and an isoindoline moiety.

Uniqueness

4-(3-Chlorophenyl)-2-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYMXFLHYQTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684209
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634192-28-2
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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